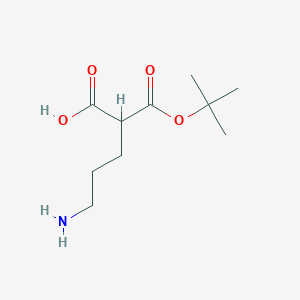

Boc-5-amino valeric acid

Cat. No. B8770245

M. Wt: 217.26 g/mol

InChI Key: YBNDTDQOMDENAB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

USRE030731

Procedure details

⟦The first novel analogue we synthesised, described fully below, was tyrosyl-5-aminopentanoylphenylalanylmethionine amide H212. BOC-5-aminopentanoic acid was coupled in the third cycle of the procedure, and the BOC-tyrosine in the fourth (last) cycle. The BOC-5-aminopentanoic acid (m.p. 47.5°-48.5° from diisopropyl ether--40°-60° petroleum ether) was prepared in 70% yield by the reaction of BOC-azide and 5-aminopentanoic acid in DMF in the presence of tetramethylguanidine. After ammonolysis of the completed peptide resin, the peptide amide was chromatographed and deprotected. The desired peptide H212 was obtained in 80% overall yield. In this analogue the peptide bond --CO--NH-- between 2Gly and 3Gly can be regarded as being replaced by --CH2 --CH2 --. In the second analogue prepared 5-t-butoxycarbonylamino-6-(4-hydroxyphenyl)-hexanoic acid was coupled in place of BOC--2Gly--OH in the solid phase procedure, and the addition of BOC--1Tyr--OH omitted. The completed analogue 5-amino-6-(4-hydroxyphenyl)-hexanoyl-glycyl-phenylalanyl-methionine amide H211 was obtained in 40% overall yield (the lower yield than obtained for analogue H212 is a reflection of the low incorporation obtained in the final coupling).⟧

[Compound]

Name

BOC--1Tyr--OH

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

tyrosyl-5-aminopentanoylphenylalanylmethionine amide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

5-t-butoxycarbonylamino-6-(4-hydroxyphenyl)-hexanoic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

BOC--2Gly--OH

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Yield

70%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C@H:2]([C:11]([N:13](C(=O)CCCCN)[C@H:14]([C:22]([NH:24][C@H:25]([C:30]([NH2:32])=[O:31])[CH2:26][CH2:27][S:28][CH3:29])=[O:23])[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:12])CC1C=CC(O)=CC=1.[C:40]([CH:47]([CH2:51][CH2:52][CH2:53][NH2:54])[C:48]([OH:50])=[O:49])([O:42][C:43]([CH3:46])([CH3:45])[CH3:44])=[O:41].C([NH:62][C@H:63]([C:72](O)=O)[CH2:64][C:65]1[CH:70]=[CH:69][C:68]([OH:71])=[CH:67][CH:66]=1)(OC(C)(C)C)=O.C(N=[N+]=[N-])(OC(C)(C)C)=O.NCC[CH2:88][CH2:89][C:90](O)=[O:91].CN(C)C(=N)N(C)C.C(OC(NC(CC1C=CC(O)=CC=1)CCCC(O)=O)=O)(C)(C)C>CN(C=O)C>[C:40]([CH:47]([CH2:51][CH2:52][CH2:53][NH2:54])[C:48]([OH:50])=[O:49])([O:42][C:43]([CH3:45])([CH3:46])[CH3:44])=[O:41].[NH2:62][CH:63]([CH2:64][C:65]1[CH:66]=[CH:67][C:68]([OH:71])=[CH:69][CH:70]=1)[CH2:72][CH2:88][CH2:89][C:90]([NH:1][CH2:2][C:11]([NH:13][C@H:14]([C:22]([NH:24][C@H:25]([C:30]([NH2:32])=[O:31])[CH2:26][CH2:27][S:28][CH3:29])=[O:23])[CH2:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)=[O:12])=[O:91]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OC(C)(C)C)N=[N+]=[N-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCCCC(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(N(C)C)=N)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Two

[Compound]

|

Name

|

BOC--1Tyr--OH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

tyrosyl-5-aminopentanoylphenylalanylmethionine amide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC1=CC=C(C=C1)O)C(=O)N([C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)C(CCCCN)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OC(C)(C)C)C(C(=O)O)CCCN

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OC(C)(C)C)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

|

Step Six

|

Name

|

5-t-butoxycarbonylamino-6-(4-hydroxyphenyl)-hexanoic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(=O)NC(CCCC(=O)O)CC1=CC=C(C=C1)O

|

Step Seven

[Compound]

|

Name

|

BOC--2Gly--OH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

⟦The first novel analogue we synthesised

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After ammonolysis of the completed peptide resin, the peptide amide was chromatographed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained in 80% overall yield

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OC(C)(C)C)C(C(=O)O)CCCN

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 70% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(CCCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)CC1=CC=C(C=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |